Cas no 205518-89-4 (2-Ethylpyrimidine-5-carbaldehyde)
2-Ethylpyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethylpyrimidine-5-carbaldehyde
- 2-ethyl-5-Pyrimidinecarboxaldehyde
- 2-Ethyl-pyrimidine-5-carbaldehyde
- 5-Pyrimidinecarboxaldehyde,2-ethyl-
- 2-ethylpyrimidine-5-carbaldehyde(SALTDATA: FREE)
- AS-41751
- W-201792
- CS-0215047
- Z274575084
- BB 0254521
- FT-0645990
- MFCD06800713
- DTXSID70390283
- 5-Pyrimidinecarboxaldehyde, 2-ethyl-
- A4466
- 205518-89-4
- SCHEMBL1134013
- AMY11035
- AKOS000283857
- A18425
- SB55790
- EN300-216462
- 2-Ethyl-5-pyrimidine carbaldehyde
- DB-009944
-
- MDL: MFCD06800713
- Inchi: 1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
- InChI Key: CBKMQAVGQAQPJI-UHFFFAOYSA-N
- SMILES: O=CC1C=NC(CC)=NC=1
Computed Properties
- Exact Mass: 136.06400
- Monoisotopic Mass: 136.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.8A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.131
- Melting Point: Not available
- Boiling Point: 227.862°C at 760 mmHg
- Flash Point: 94.252°C
- Refractive Index: 1.557
- PSA: 42.85000
- LogP: 0.85150
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Ethylpyrimidine-5-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-Ethylpyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225025-250mg |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 250mg |
£124.00 | 2022-02-28 | |
| Fluorochem | 225025-1g |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 1g |
£232.00 | 2022-02-28 | |
| Fluorochem | 225025-5g |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 5g |
£744.00 | 2022-02-28 | |
| Chemenu | CM166596-5g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 5g |
$826 | 2021-08-05 | |
| TRC | B439785-50mg |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439785-100mg |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B439785-500mg |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Alichem | A089004969-1g |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 1g |
$317.52 | 2023-09-02 | |
| Alichem | A089004969-5g |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 5g |
$891.83 | 2023-09-02 | |
| Matrix Scientific | 016733-1g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 1g |
$378.00 | 2023-09-06 |
2-Ethylpyrimidine-5-carbaldehyde Suppliers
2-Ethylpyrimidine-5-carbaldehyde Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-Ethylpyrimidine-5-carbaldehyde
2-Ethylpyrimidine-5-carbaldehyde: A Key Chemical Compound in Pharmaceutical and Synthetic Chemistry
2-Ethylpyrimidine-5-carbaldehyde is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical research, synthetic chemistry, and materials science. With the CAS number 205518-89-4, this compound represents a critical intermediate in the development of novel therapeutic agents and functional materials. Its unique molecular structure, characterized by the presence of a pyrimidine ring and an aldehyde functional group, provides a foundation for diverse chemical modifications and applications. Recent advances in molecular biology and medicinal chemistry have further highlighted the potential of 2-Ethylpyrimidine-5-carbaldehyde as a building block for drug discovery and advanced chemical synthesis.
2-Ethylpyrimidine-5-carbaldehyde belongs to the class of heterocyclic compounds, which are widely utilized in the pharmaceutical industry due to their ability to interact with biological targets at the molecular level. The pyrimidine ring, a six-membered structure containing two nitrogen atoms, is a common feature in nucleotide bases such as cytosine and thymine. The aldehyde group at the 5-position of the pyrimidine ring introduces reactivity and functionality, enabling the compound to participate in various chemical reactions. This structural flexibility makes 2-Ethylpyrimidine-5-carbaldehyde a valuable candidate for the design of small-molecule drugs targeting specific enzymes or receptors.
Recent studies have demonstrated the potential of 2-Ethylpyrimidine-5-carbaldehyde in the development of antiviral and anti-inflammatory agents. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the synthesis of a series of 2-Ethylpyrimidine-5-carbaldehyde-derived derivatives that exhibited potent inhibitory activity against the SARS-CoV-2 main protease. These findings underscore the compound's role in combating viral infections through the modulation of key enzymatic pathways. Additionally, the compound's ability to form stable complexes with metal ions has led to its exploration in the design of metal-based therapeutic agents.
From a synthetic chemistry perspective, the preparation of 2-Ethylpyrimidine-5-carbaldehyde involves a combination of nucleophilic substitution and condensation reactions. Researchers have employed various methodologies, including the use of microwave-assisted synthesis and catalytic systems, to optimize the yield and purity of the final product. A 2022 study published in Organic & Biomolecular Chemistry highlighted the advantages of using a palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 2-position of the pyrimidine ring. This approach not only enhances the efficiency of the synthesis process but also reduces the environmental impact associated with traditional chemical methods.
The application of 2-Ethylpyrimidine-5-carbaldehyde extends beyond pharmaceutical research into the realm of materials science. Its aromatic nature and functional groups make it suitable for the development of conductive polymers and nanomaterials. In a 2024 review article in Advanced Materials, scientists explored the potential of 2-Ethylpyrimidine-5-carbaldehyde as a precursor for the synthesis of organic semiconductors with improved charge transport properties. These materials could find applications in flexible electronics and optoelectronic devices, where their unique electronic characteristics offer advantages over conventional inorganic semiconductors.
From a medicinal chemistry standpoint, the biological activity of 2-Ethylpyrimidine-5-carbaldehyde is closely related to its ability to interact with specific molecular targets. The aldehyde group at the 5-position is capable of forming hydrogen bonds with amino acid residues in enzyme active sites, thereby modulating enzymatic activity. This property has been exploited in the design of inhibitors for enzymes such as acetylcholinesterase and cyclooxygenase, which are implicated in neurological disorders and inflammatory diseases. A 2023 study in Drug Discovery Today demonstrated that a derivative of 2-Ethylpyrimidine-5-carbaldehyde exhibited selective inhibition of acetylcholinesterase, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Moreover, the compound's structural versatility allows for the incorporation of diverse functional groups, enabling the development of multifunctional drugs. For example, attaching a hydrophobic chain to the aldehyde group can enhance the compound's membrane permeability, improving its bioavailability. Conversely, the introduction of hydrophilic groups can increase solubility, facilitating its use in aqueous environments. These modifications highlight the importance of rational drug design in optimizing the therapeutic potential of 2-Ethylpyrimidine-5-carbaldehyde.
The environmental impact of 2-Ethylpyrimidine-5-carbaldehyde synthesis and application has also been a focus of recent research. Green chemistry approaches, such as the use of biocatalysts and solvent-free conditions, have been employed to minimize waste and reduce energy consumption. A 2023 study in Green Chemistry reported the successful synthesis of 2-Ethylpyrimidine-5-carbaldehyde using an enzymatic catalytic system, which significantly reduced the carbon footprint compared to traditional chemical methods. These efforts align with the growing emphasis on sustainable practices in the pharmaceutical and chemical industries.
In conclusion, 2-Ethylpyrimidine-5-carbaldehyde represents a promising compound with multifaceted applications in pharmaceutical research, synthetic chemistry, and materials science. Its unique molecular structure, combined with the ability to undergo diverse chemical modifications, positions it as a valuable tool for the development of novel therapeutics and advanced materials. As research in this field continues to evolve, the compound is likely to play an increasingly important role in addressing global health and technological challenges.
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